Cas no 2167162-29-8 ({2,6-dioxaspiro3.4octan-5-yl}methanesulfonyl fluoride)

{2,6-dioxaspiro3.4octan-5-yl}methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- {2,6-dioxaspiro3.4octan-5-yl}methanesulfonyl fluoride
- EN300-1478962
- 2167162-29-8
- {2,6-dioxaspiro[3.4]octan-5-yl}methanesulfonyl fluoride
-
- インチ: 1S/C7H11FO4S/c8-13(9,10)3-6-7(1-2-12-6)4-11-5-7/h6H,1-5H2
- InChIKey: VVLLHDGTYLSFQT-UHFFFAOYSA-N
- ほほえんだ: S(CC1C2(COC2)CCO1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 210.03620816g/mol
- どういたいしつりょう: 210.03620816g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 61Ų
{2,6-dioxaspiro3.4octan-5-yl}methanesulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1478962-100mg |
{2,6-dioxaspiro[3.4]octan-5-yl}methanesulfonyl fluoride |
2167162-29-8 | 100mg |
$892.0 | 2023-09-28 | ||
Enamine | EN300-1478962-1000mg |
{2,6-dioxaspiro[3.4]octan-5-yl}methanesulfonyl fluoride |
2167162-29-8 | 1000mg |
$1014.0 | 2023-09-28 | ||
Enamine | EN300-1478962-10000mg |
{2,6-dioxaspiro[3.4]octan-5-yl}methanesulfonyl fluoride |
2167162-29-8 | 10000mg |
$4360.0 | 2023-09-28 | ||
Enamine | EN300-1478962-250mg |
{2,6-dioxaspiro[3.4]octan-5-yl}methanesulfonyl fluoride |
2167162-29-8 | 250mg |
$933.0 | 2023-09-28 | ||
Enamine | EN300-1478962-1.0g |
{2,6-dioxaspiro[3.4]octan-5-yl}methanesulfonyl fluoride |
2167162-29-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1478962-500mg |
{2,6-dioxaspiro[3.4]octan-5-yl}methanesulfonyl fluoride |
2167162-29-8 | 500mg |
$974.0 | 2023-09-28 | ||
Enamine | EN300-1478962-5000mg |
{2,6-dioxaspiro[3.4]octan-5-yl}methanesulfonyl fluoride |
2167162-29-8 | 5000mg |
$2940.0 | 2023-09-28 | ||
Enamine | EN300-1478962-50mg |
{2,6-dioxaspiro[3.4]octan-5-yl}methanesulfonyl fluoride |
2167162-29-8 | 50mg |
$851.0 | 2023-09-28 | ||
Enamine | EN300-1478962-2500mg |
{2,6-dioxaspiro[3.4]octan-5-yl}methanesulfonyl fluoride |
2167162-29-8 | 2500mg |
$1988.0 | 2023-09-28 |
{2,6-dioxaspiro3.4octan-5-yl}methanesulfonyl fluoride 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
{2,6-dioxaspiro3.4octan-5-yl}methanesulfonyl fluorideに関する追加情報
2,6-Dioxaspiro[3.4]octan-5-yl Methanesulfonyl Fluoride: A Comprehensive Overview
2,6-Dioxaspiro[3.4]octan-5-yl methanesulfonyl fluoride, also known by its CAS number 2167162-29-8, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its spirocyclic structure, which combines a dioxaspiro ring system with a methanesulfonyl fluoride group. The spirocyclic framework provides this molecule with exceptional structural rigidity and functional versatility, making it a valuable component in various chemical applications.
The synthesis of 2,6-dioxaspiro[3.4]octan-5-yl methanesulfonyl fluoride involves a multi-step process that typically begins with the preparation of the spirocyclic core. This is achieved through the reaction of appropriate diols with alkyl halides under specific conditions to form the dioxaspiro ring system. The methanesulfonyl fluoride group is then introduced via nucleophilic substitution or other suitable methods, ensuring the stability and functionality of the final product.
Recent studies have highlighted the potential of this compound in drug delivery systems due to its ability to act as a bioisostere in medicinal chemistry. The spirocyclic structure allows for precise control over molecular interactions, enabling the design of drugs with improved pharmacokinetic profiles. Additionally, the methanesulfonyl fluoride group contributes to the compound's reactivity, making it a promising candidate for use in click chemistry and other modular synthesis strategies.
In terms of applications, 2,6-dioxaspiro[3.4]octan-5-yl methanesulfonyl fluoride has been explored for its role in polymer chemistry. Its rigid structure and functional groups make it an ideal building block for constructing advanced materials with tailored mechanical and thermal properties. Researchers have also investigated its potential in catalysis, where its unique geometry can enhance enzyme-like activity in asymmetric synthesis.
The latest research on this compound has focused on its environmental impact and biodegradability. Studies suggest that under certain conditions, 2,6-dioxaspiro[3.4]octan-5-yl methanesulfonyl fluoride can undergo enzymatic degradation, reducing its persistence in natural ecosystems. This finding is particularly relevant for industries seeking sustainable alternatives in chemical production.
In conclusion, 2,6-dioxaspiro[3.4]octan-5-yl methanesulfonyl fluoride (CAS 2167162-29-8) represents a versatile and innovative compound with diverse applications across multiple disciplines. Its spirocyclic structure and functional groups provide a foundation for groundbreaking advancements in drug discovery, materials science, and green chemistry. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in shaping future chemical innovations.
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